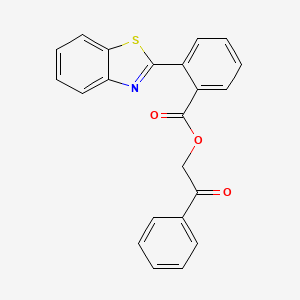
2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate is a complex organic compound that features a benzothiazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate typically involves the reaction of 2-phenylethyl benzoate with 2-aminobenzenethiol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as iodine, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the benzothiazole ring.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with biological targets such as enzymes and receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-oxo-2-phenylethyl) benzoate: Similar in structure but lacks the benzothiazole ring.
2-Oxo-2-phenylethyl formate: Another related compound with a formate ester instead of a benzoate ester.
Uniqueness
2-Oxo-2-phenylethyl 2-(1,3-benzothiazol-2-yl)benzoate is unique due to the presence of both the benzothiazole ring and the benzoate ester, which confer distinct electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H15NO3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
phenacyl 2-(1,3-benzothiazol-2-yl)benzoate |
InChI |
InChI=1S/C22H15NO3S/c24-19(15-8-2-1-3-9-15)14-26-22(25)17-11-5-4-10-16(17)21-23-18-12-6-7-13-20(18)27-21/h1-13H,14H2 |
InChI Key |
IREJLGTUKDAOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















